N,N-Dimethylindoline-5-Sulfonamide

Übersicht

Beschreibung

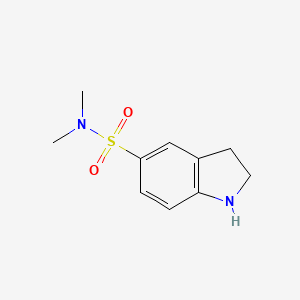

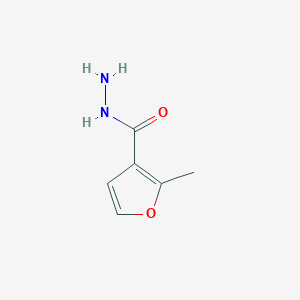

“N,N-Dimethylindoline-5-Sulfonamide” is an organic compound that consists of a sulfonamide group (-SO2NH2) attached to a dimethylindoline ring structure . It has a CAS number of 99169-99-0 .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives like “N,N-Dimethylindoline-5-Sulfonamide” has been reported in the literature . The synthesis involves the use of 1H-indole-2-carboxylic acid as a starting material . The synthetic route includes several steps and intermediates, such as N-Formyl-5-dimethylindoline .Molecular Structure Analysis

The molecular formula of “N,N-Dimethylindoline-5-Sulfonamide” is C10H14N2O2S . It has a molecular weight of 226.29500 . The structure includes a dimethylindoline ring attached to a sulfonamide group .Chemical Reactions Analysis

Sulfonamides, including “N,N-Dimethylindoline-5-Sulfonamide”, are known to exhibit a range of pharmacological activities . They have been used as building blocks in medical chemistry . The chemical reactions involving sulfonamides are complex and involve various intermediates .Physical And Chemical Properties Analysis

“N,N-Dimethylindoline-5-Sulfonamide” has a density of 1.256 g/cm3 . It has a boiling point of 389.8ºC at 760 mmHg and a melting point of 109-111ºC . The flash point is 189.5ºC .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“N,N-Dimethylindoline-5-Sulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or changes in protein expression.

Pharmacological Actions

Indole and its derivatives, including “N,N-Dimethylindoline-5-Sulfonamide”, have been gaining interest due to their wide range of pharmacological actions . They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Drug Design

Indole-sulfonamide, which includes “N,N-Dimethylindoline-5-Sulfonamide”, is considered a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Synthesis of Biologically Active Sulfonamide-Based Indole Analogs

“N,N-Dimethylindoline-5-Sulfonamide” could be used in the synthesis of biologically active sulfonamide-based indole analogs . These analogs have recently been produced and exhibit strong antimicrobial actions .

Inhibitory Activity Against Tumor-Associated Carbonic Anhydrases

Indoline-5-sulfonamide analogs, including “N,N-Dimethylindoline-5-Sulfonamide”, have demonstrated inhibitory activity against tumor-associated carbonic anhydrases IX and XII . These enzymes are often overexpressed in cancer cells and contribute to the acidic microenvironment that promotes tumor growth and invasion .

Scaffold-Hopping in Drug Discovery

“N,N-Dimethylindoline-5-Sulfonamide” can be used in scaffold-hopping , a strategy in drug discovery to find new chemical entities . This strategy involves replacing a part of a molecule with a structurally different component while retaining the same molecular function .

Wirkmechanismus

Target of Action

N,N-Dimethylindoline-5-Sulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial properties . The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Mode of Action

Sulfonamides, including N,N-Dimethylindoline-5-Sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of para-aminobenzoic acid (PABA), a substrate used by the enzyme in the synthesis of folic acid . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway leading to the synthesis of folic acid . As a result, the bacteria are unable to produce the folic acid necessary for DNA synthesis, which inhibits their growth and proliferation .

Pharmacokinetics

Sulfonamides generally exhibit good absorption and distribution in the body . Their bioavailability can be influenced by factors such as formulation, dosage, and individual patient characteristics .

Result of Action

The primary result of N,N-Dimethylindoline-5-Sulfonamide’s action is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the DNA they need to grow and divide . This makes N,N-Dimethylindoline-5-Sulfonamide an effective antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylindoline-5-Sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact of N,N-Dimethylindoline-5-Sulfonamide and other sulfonamides .

Safety and Hazards

The safety data sheet for sulfonamides suggests that they may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also cause specific target organ toxicity, affecting the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling sulfonamides .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371146 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylindoline-5-Sulfonamide | |

CAS RN |

99169-99-0 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylindoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)